JV483QW9NB
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Overview
Description
JV483QW9NB is a bicyclic compound with a unique structure that includes a norbornene framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JV483QW9NB typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the norbornene structure. The subsequent functionalization of the norbornene framework can be achieved through various methods, including hydroboration-oxidation, which introduces the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
JV483QW9NB undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
JV483QW9NB has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Some derivatives exhibit biological activity and are being investigated for therapeutic uses.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of JV483QW9NB involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The norbornene framework provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene-2-methanol: This compound has a similar bicyclic structure but with different ring sizes and functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This compound has a similar norbornene framework but with an aldehyde functional group instead of a hydroxyl group.
Uniqueness
JV483QW9NB is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its rigid bicyclic structure also contributes to its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
67671-06-1 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m1/s1 |
InChI Key |
LUMNWCHHXDUKFI-CSMHCCOUSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CO |
SMILES |
C1C2CC(C1C=C2)CO |
Canonical SMILES |
C1C2CC(C1C=C2)CO |
Origin of Product |
United States |
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